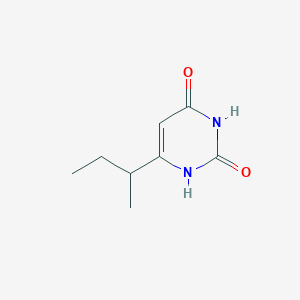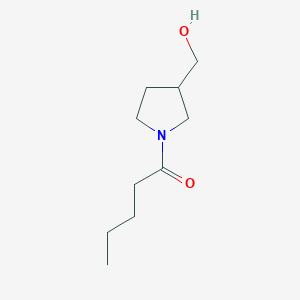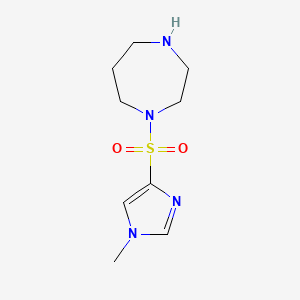
4-(2-氟苯基)-4-甲基吡咯烷-2-酮
描述
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one (4-FMPO) is an organic compound with a molecular formula of C10H13FO. This compound has been studied extensively in the scientific community due to its wide range of applications and potential uses. 4-FMPO is a versatile compound with a variety of synthesis methods and applications in the scientific field.
科学研究应用
药物化学中的合成子应用
4-氟吡咯烷衍生物与 4-(2-氟苯基)-4-甲基吡咯烷-2-酮密切相关,在药物化学中具有重要意义,特别是作为二肽基肽酶 IV 抑制剂。N-保护的 4-氟吡咯烷-2-羰基氟是这些衍生物的一类,通过双氟化过程合成,并转化为各种有用的中间体。这些合成子显著减少了药物应用中合成 4-氟吡咯烷衍生物所需的步骤 (Singh & Umemoto, 2011)。
构象受限苯甲酰胺类似物
2-苯基吡咯与 4-(2-氟苯基)-4-甲基吡咯烷-2-酮在结构上相似,已被合成作为苯甲酰胺和丁酰苯酮的构象受限类似物,这在抗精神病药物的开发中具有重要意义。这些化合物保持多巴胺拮抗活性,并显示出作为钠非依赖性多巴胺 D-2 拮抗剂的潜力,可用作具有低风险引起急性锥体外系副作用的潜在抗精神病药 (van Wijngaarden 等,1987)。
晶体学中的结构研究
对 (E)-3-(4-氟苯基)-1-(4-甲基苯基)丙-2-烯-1-酮等与 4-(2-氟苯基)-4-甲基吡咯烷-2-酮在结构上相似的化合物的研究有助于理解晶体学中的分子构型和相互作用。这些知识对于开发新药和新材料至关重要 (Butcher 等,2007)。
研究化学表征
已经合成和表征了类似的化合物,如 1-[1-(2-氟苯基)-2-苯乙基]吡咯烷,表明详细的分析表征在新精神活性物质开发中的重要性。这些研究对于了解新化合物的性质和潜在应用至关重要 (Dybek 等,2019)。
Met 激酶抑制剂开发
N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的开发,这种化合物在结构上与 4-(2-氟苯基)-4-甲基吡咯烷-2-酮相关,展示了其在设计选择性和口服有效的 Met 激酶超家族抑制剂中的潜力,这在癌症治疗中具有重要意义 (Schroeder 等,2009)。
作用机制
- Specifically, Ataluren enables ribosomal readthrough of these defective mRNA sequences, allowing translation to continue beyond the premature stop codon .
- This readthrough mechanism restores the production of full-length, functional proteins in cells affected by nonsense mutations .
Target of Action
Mode of Action
Pharmacokinetics
- Ataluren is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, reaching target tissues. Ataluren undergoes hepatic metabolism. Elimination occurs primarily through urine and feces. Ataluren’s pharmacokinetic properties influence its bioavailability, affecting how much of the drug reaches the target tissues .
生化分析
Biochemical Properties
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, inhibiting their function in a concentration-dependent manner . This interaction is crucial as ENTs are involved in the transport of nucleosides, which are essential for nucleotide synthesis and cellular metabolism.
Cellular Effects
The effects of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the uptake of nucleosides in cells expressing ENT1 and ENT2, thereby affecting nucleotide synthesis and cellular energy metabolism . Additionally, it can induce changes in cell signaling pathways, leading to alterations in gene expression and cellular responses.
Molecular Mechanism
At the molecular level, 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as an irreversible and non-competitive inhibitor of ENTs, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the affinity (Km) of the transporters . This inhibition is achieved through binding to a site distinct from the substrate binding site, leading to a conformational change in the transporter that prevents nucleoside uptake.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters persist even after extensive washing, indicating a stable and long-lasting interaction
Dosage Effects in Animal Models
The effects of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and energy production . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic fate includes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s activity, stability, and overall impact on cellular function.
Transport and Distribution
The transport and distribution of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters (ENTs) plays a crucial role in its cellular uptake and distribution . Additionally, its localization within specific cellular compartments can influence its activity and function.
Subcellular Localization
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVAJJTGRGFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)

![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)